molecular formula C7H13NO2 B14917945 2-Oxa-7-azaspiro[3.5]nonan-5-ol

2-Oxa-7-azaspiro[3.5]nonan-5-ol

Cat. No.: B14917945
M. Wt: 143.18 g/mol
InChI Key: KZEGPYKTEOGOEA-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[3.5]nonan-5-ol is a spirocyclic compound featuring a seven-membered azaspiro ring fused with an oxetane (four-membered oxygen-containing ring) at the 3.5 position. The hydroxyl group at position 5 enhances polarity, influencing solubility and reactivity. Its synthesis involves multi-step processes, including lithium aluminum hydride reduction and mesylation-mediated ring closure, which differ from simpler spirocyclic analogues .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-oxa-7-azaspiro[3.5]nonan-5-ol

InChI

InChI=1S/C7H13NO2/c9-6-3-8-2-1-7(6)4-10-5-7/h6,8-9H,1-5H2

InChI Key

KZEGPYKTEOGOEA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C12COC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[3.5]nonan-5-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the condensation of appropriate starting materials, such as 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using reagents like Oxone® in formic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[3.5]nonan-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Oxone® and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Oxa-7-azaspiro[3.5]nonan-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[3.5]nonan-5-ol involves its interaction with molecular targets such as enzymes. For instance, it can bind to the active site of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . The compound’s structure allows it to form hydrogen bonds with specific residues in the enzyme, enhancing its binding affinity and efficacy.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

  • Ring Size and Strain : Smaller spiro systems (e.g., 3.3 in 2-Oxa-6-azaspiro[3.3]heptane) exhibit higher ring strain, increasing reactivity but reducing stability compared to 3.5 systems .
  • Synthetic Complexity: 2-Oxa-7-azaspiro[3.5]nonan-5-ol requires longer synthetic routes involving malonate intermediates and stabilizing salts (e.g., oxalate), whereas smaller analogues like 2-Oxa-6-azaspiro[3.3]heptane are synthesized more directly .
  • Functional Group Impact: Hydroxyl and ketone groups (e.g., in 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one) modulate electronic properties and biological activity .

Physicochemical and Application-Based Comparisons

Table 2: Physicochemical and Application Profiles
Compound Name Molecular Weight (g/mol) Solubility Key Applications References
This compound 173.21 Moderate (polar solvents) Benzimidazole synthesis; drug discovery intermediates
2-Oxa-5-azaspiro[3.5]nonane oxalate 253.28 High (salt form) Stabilized building block for peptide mimetics
7-Methyl-7-azaspiro[3.5]nonan-2-ol 185.25 High (hydroxyl group) Pharmacokinetic modulation; chiral auxiliaries
8-Oxa-5-azaspiro[3.5]nonan-6-one 157.17 Low (non-polar solvents) Lactam-based drug scaffolds; enzyme inhibitors

Key Observations :

  • Salt Forms: Oxalate and hemioxalate salts (e.g., 2-Oxa-5-azaspiro[3.5]nonane oxalate) improve stability and handling but may limit solubility in non-polar media .
  • Commercial Viability: 2-Oxa-7-azaspiro[3.5]nonane derivatives are costlier (~$223–$273/100mg) than simpler spirocycles, reflecting synthetic challenges .

Research Findings and Trends

  • Medicinal Chemistry: this compound derivatives show promise in forming fused heterocycles (e.g., benzimidazoles) with enhanced bioavailability .
  • Material Science: Spirocycles with aryl groups (e.g., 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one) are explored for optoelectronic materials due to rigid, conjugated systems .
  • Synthetic Innovations: Recent patents highlight microwave-assisted and flow-chemistry approaches to streamline spirocycle synthesis, reducing costs for 3.5 systems .

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